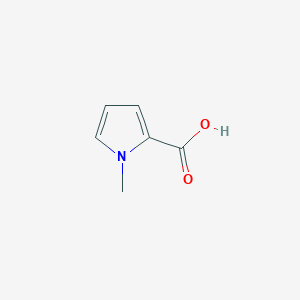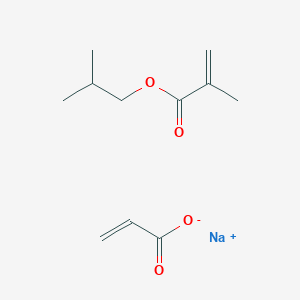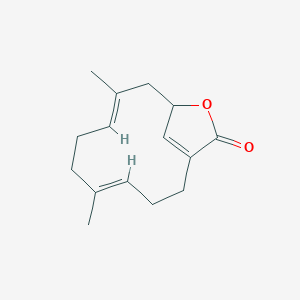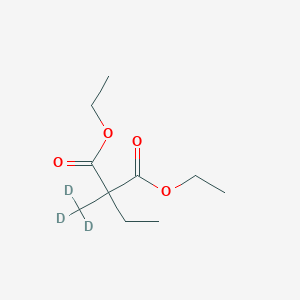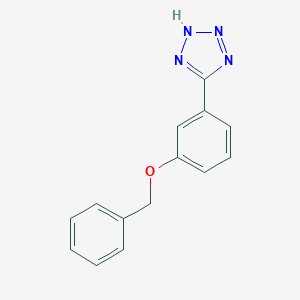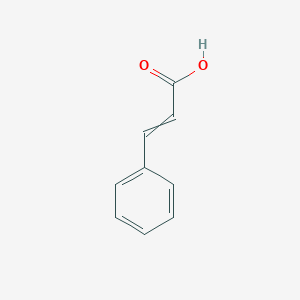
Chlorhydrate de 4-méthyl-5-imidazoleméthanol
Vue d'ensemble
Description
(4-Methyl-1H-imidazol-5-yl)methanol hydrochloride, also known as 5-methyl-1H-imidazole-4-methanol hydrochloride, is an organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of various pharmaceuticals, as well as a useful reagent for a range of biochemical and physiological experiments.
Applications De Recherche Scientifique
Synthèse de ligands tridentés
Le chlorhydrate de 4-méthyl-5-imidazoleméthanol a été utilisé dans la synthèse du 1,3-bis(5-méthyl-4-imidazolyl)-2-thiapropane . Ce composé est un ligand tridenté, ce qui signifie qu'il peut se lier à un atome métallique central à trois points. Cela le rend utile dans le domaine de la chimie de coordination.
Blocs de construction hétérocycliques
Ce composé est un bloc de construction hétérocyclique . Les composés hétérocycliques contiennent un cycle composé d'au moins un atome qui n'est pas du carbone. Ces types de composés sont répandus dans de nombreux domaines de la chimie et de la biologie, notamment la fabrication de produits pharmaceutiques et de colorants.
Études sur les effets d'ionisation liés
Il a été utilisé dans des études sur certains ligands hétérocycliques présentant des effets d'ionisation liés . Ces études peuvent nous aider à comprendre comment les changements d'état d'ionisation d'une partie d'une molécule peuvent affecter les propriétés de la molécule entière.
Synthèse d'inhibiteurs peptidomimétiques contenant de l'imidazole
Le this compound a été utilisé dans la synthèse d'inhibiteurs peptidomimétiques contenant de l'imidazole . Ces inhibiteurs peuvent imiter les peptides et inhiber certains processus biologiques, ce qui les rend utiles dans le développement de médicaments.
Recherche en chimie de coordination
La capacité de ce composé à former des ligands tridentés le rend précieux dans la recherche en chimie de coordination . Les composés de coordination ont de nombreuses applications, notamment la catalyse, la science des matériaux et la médecine.
Développement de produits pharmaceutiques
Compte tenu de son rôle de bloc de construction hétérocyclique et de son utilisation dans la synthèse d'inhibiteurs peptidomimétiques, ce composé présente des applications potentielles dans le développement de produits pharmaceutiques .
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Target of Action
It’s known that this compound was used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane , which might suggest its potential role in interacting with certain biochemical pathways.
Mode of Action
It’s known that this compound is used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane
Action Environment
It’s worth noting that this compound is hygroscopic , suggesting that moisture in the environment could potentially affect its stability.
Analyse Biochimique
Biochemical Properties
4-Methyl-5-imidazolemethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of tridentate ligands such as 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane . This compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 4-Methyl-5-imidazolemethanol hydrochloride on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 4-Methyl-5-imidazolemethanol hydrochloride can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Methyl-5-imidazolemethanol hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with metal ions and other biomolecules is central to its mechanism of action. These interactions can lead to changes in enzyme activity and gene expression, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-5-imidazolemethanol hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 4-Methyl-5-imidazolemethanol hydrochloride can result in alterations in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Methyl-5-imidazolemethanol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function .
Metabolic Pathways
4-Methyl-5-imidazolemethanol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Methyl-5-imidazolemethanol hydrochloride within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The distribution of 4-Methyl-5-imidazolemethanol hydrochloride can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
4-Methyl-5-imidazolemethanol hydrochloride is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The subcellular localization of 4-Methyl-5-imidazolemethanol hydrochloride can affect its activity and function, influencing cellular processes such as enzyme activity and gene expression .
Propriétés
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDUFNPQJWPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38585-62-5, 91323-13-6 | |
| Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38585-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91323-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40191906 | |
| Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige granules; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methyl-5-imidazolemethanol hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
38585-62-5 | |
| Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylimidazol-5-ylmethanolhydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

